N-phenyl-N-propan-2-yl-2-(2-propylbenzimidazol-1-yl)acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with phenyl-2-propanone, also known as phenylacetone . Phenylacetone is a mono-substituted benzene derivative, consisting of an acetone attached to a phenyl group . The synthesis of imidazole-containing compounds has been reported in the literature, and these compounds show a broad range of chemical and biological properties .Scientific Research Applications
Antitumor Activity
Benzimidazole derivatives have shown considerable antitumor activity against various cancer cell lines. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and evaluated for their potential antitumor activity in vitro against numerous human tumor cell lines. Certain derivatives, such as N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide, demonstrated significant anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. For example, N-substituted phenyl acetamide benzimidazole derivatives were investigated for their antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), with one derivative showing significant potency compared to standard drugs (Chaudhari et al., 2020).
Synthesis and Characterization
The synthesis and characterization of benzimidazole derivatives provide a foundation for further pharmacological exploration. For instance, a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety was synthesized, offering insights into the chemical properties and potential applications of such compounds (Ying-jun, 2012).
Antioxidant Activity
Coordination complexes constructed from benzimidazole derivatives have been studied for their antioxidant activities. These studies provide valuable insights into the design of compounds with potential health benefits (Chkirate et al., 2019).
Properties
IUPAC Name |
N-phenyl-N-propan-2-yl-2-(2-propylbenzimidazol-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-4-10-20-22-18-13-8-9-14-19(18)23(20)15-21(25)24(16(2)3)17-11-6-5-7-12-17/h5-9,11-14,16H,4,10,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNVKVMQYRGMQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC(=O)N(C3=CC=CC=C3)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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